molecular formula C7H5BrN2S B1271170 2-Amino-4-bromobenzothiazole CAS No. 20358-02-5

2-Amino-4-bromobenzothiazole

Cat. No.: B1271170
CAS No.: 20358-02-5
M. Wt: 229.1 g/mol
InChI Key: FVMCARDEQKVVIS-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzothiazole is a compound with the molecular formula C7H5BrN2S . It is a derivative of benzothiazole, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in a solution of bromine in acetic acid . Another method involves the monobromination of 2-aminobenzothiazole with silica-supported quinolinium tribromide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom at the 4-position and an amino group at the 2-position . The molecular weight of the compound is 229.10 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the amino group and the bromine atom. The amino group can act as a nucleophile in reactions with electrophiles, while the bromine atom can be replaced by other groups in nucleophilic substitution reactions .

Scientific Research Applications

Corrosion Inhibition

2-Amino-4-bromobenzothiazole has been investigated for its potential as a corrosion inhibitor. A study by Chen et al. (2018) examined its effectiveness in preventing copper corrosion in sulfuric acid solutions. The compound demonstrated a maximum inhibition efficiency of 94.6% at 1 mM concentration, indicating its potential utility in industrial applications involving copper protection (Chen et al., 2018).

Antitumor Activity

The antitumor properties of 2-aminothiazole derivatives, including this compound, have been explored. Research by Li et al. (2016) involved synthesizing a sublibrary of 2-aminothiazoles and testing them for antitumor activities against human lung cancer and glioma cell lines. Some derivatives showed significant antitumor activities, suggesting the potential of this compound in cancer research (Li et al., 2016).

Antibacterial Applications

New heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothiazole moieties have been synthesized for their antibacterial properties. Khan et al. (2016) reported the synthesis of such compounds and evaluated their effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating their potential in antibacterial applications (Khan et al., 2016).

Steel Corrosion Inhibition

Danaee et al. (2015) investigated the corrosion inhibition properties of 2-aminobenzothiazole on steel in sulfuric acid solution. The study revealed that 2-aminobenzothiazole effectively inhibited steel corrosion, indicating its potential use in protecting steel structures in acidic environments (Danaee et al., 2015).

Organic Reagent Synthesis

Naser et al. (2012) synthesized an organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, by coupling 2-amino-6-bromobenzothiazole with pyrogallol. This reagent demonstrated potential analytical applications with metals like Cu(II) and Pd(II), highlighting the chemical utility of this compound in synthesizing complex organic compounds (Naser et al., 2012).

Future Directions

Benzothiazole derivatives, including 2-Amino-4-bromobenzothiazole, have become especially relevant in modern research and development in medicinal chemistry and pharmacology due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research may focus on developing new synthetic methodologies and exploring the diverse biological activities of these compounds .

Biochemical Analysis

Biochemical Properties

2-Amino-4-bromobenzothiazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the biochemical pathways it regulates.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of multidrug-resistant bacterial strains by interfering with their metabolic processes . Additionally, it has shown potential in modulating gene expression related to cell survival and apoptosis, thereby influencing cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase results in the inhibition of bacterial cell wall synthesis, leading to cell death . Additionally, it may also interact with other proteins and enzymes, altering their function and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as storage at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the threshold effects and toxic doses is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase affects the synthesis of bacterial cell wall components, thereby influencing the overall metabolic pathway of bacterial cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported across cell membranes and distributed to various cellular compartments. Specific transporters and binding proteins may facilitate its movement and localization within cells . Understanding these mechanisms is essential for optimizing its use in research and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall biochemical effects

Properties

IUPAC Name

4-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCARDEQKVVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365970
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-02-5
Record name 4-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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